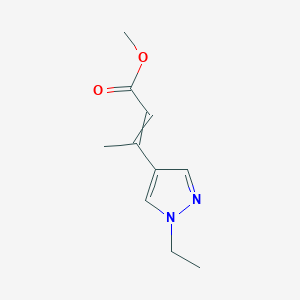
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride
説明
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride, abbreviated as 2AP, is an important organic compound used in the synthesis of a variety of pharmaceuticals and other chemicals. 2AP is a colorless, odorless, and crystalline solid at room temperature. It is soluble in water and has a molecular weight of 205.09 g/mol. 2AP has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungal agents, and cardiovascular drugs. Additionally, it has applications in the synthesis of other chemicals, such as polymers, dyes, and agrochemicals.
科学的研究の応用
Pharmacological Characterization
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride exhibits high affinity as a κ-opioid receptor (KOR) antagonist. It demonstrates promise in treating depression and addiction disorders due to its selectivity and efficacy in vivo, especially in mouse models for antidepressant-like efficacy and stress-related behavioral effects (Grimwood et al., 2011).
Chemical Synthesis and Structure
This compound is involved in the synthesis of complex chemical structures. For instance, it plays a role in the formation of a coordinated 2-aminoethylidene ligand, which further rearranges into a phosphinoallyl ligand containing a pyrrolidin-2-yl ring (Puerta et al., 2008). Additionally, it is used in the synthesis of enantiomers of specific compounds, indicating its utility in creating stereochemically pure chemicals (Kulig et al., 2007).
Role in Medicinal Chemistry
This compound is key in the development of novel medicinal compounds. For instance, it has been used in the synthesis of compounds with potential anti-HIV activity (Lynch et al., 2003) and as a chiral auxiliary in asymmetric aldol reactions, which is crucial in the creation of specific pharmaceutical agents (Hedenström et al., 2000).
Applications in Organic Synthesis
It is also a significant player in organic synthesis processes, such as in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, which are precursors to many biologically active compounds (Boto et al., 2001). Furthermore, its derivatives are explored for their potential in treating various diseases, including Chagas disease (Balfour et al., 2017).
Crystallography and Material Science
In the field of crystallography and material science, this compound contributes to the structural understanding and synthesis of complex molecular architectures. For example, its derivatives have been analyzed to understand different environments in crystal structures (Nitek et al., 2020).
特性
IUPAC Name |
2-amino-3-pyrrolidin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-7(6-10)5-9-3-1-2-4-9;;/h7,10H,1-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFARTPYPIJVLAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803612-32-9 | |
| Record name | 2-amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)
![5-bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1382279.png)









![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B1382296.png)
